(2E,6E)-2,6-bis{[5-(3-chlorophenyl)furan-2-yl]methylidene}cyclohexanone
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Overview
Description
2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexanone core with two furan rings substituted with 3-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE typically involves multi-step organic reactions. One common method is the aldol condensation reaction between cyclohexanone and 5-(3-chlorophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-BIS{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE
- 2,6-BIS{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE
Uniqueness
2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE is unique due to the specific positioning of the chlorophenyl groups and the furan rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H20Cl2O3 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[5-(3-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H20Cl2O3/c29-22-8-2-4-18(14-22)26-12-10-24(32-26)16-20-6-1-7-21(28(20)31)17-25-11-13-27(33-25)19-5-3-9-23(30)15-19/h2-5,8-17H,1,6-7H2/b20-16+,21-17+ |
InChI Key |
LERAUHWLHDMHNX-NWILIBCHSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)C1 |
Origin of Product |
United States |
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